Methyl 4-methoxy-3-methylbenzoylformate
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Overview
Description
Methyl 4-methoxy-3-methylbenzoylformate is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . It is a derivative of benzoylformate, characterized by the presence of a methoxy group and a methyl group on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-methoxy-3-methylbenzoylformate can be synthesized through several methods. One common approach involves the esterification of 4-methoxy-3-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce production time.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-3-methylbenzoylformate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy and methyl groups on the benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) can be used under appropriate conditions.
Major Products
Oxidation: Produces 4-methoxy-3-methylbenzoic acid or 4-methoxy-3-methylbenzaldehyde.
Reduction: Produces 4-methoxy-3-methylbenzyl alcohol.
Substitution: Produces various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 4-methoxy-3-methylbenzoylformate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-methoxy-3-methylbenzoylformate depends on the specific reactions it undergoes. In general, the compound can interact with various molecular targets through its functional groups. For example, the ester group can participate in hydrolysis reactions, while the methoxy and methyl groups can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methoxy-4-methylbenzoate: Similar structure but with different positions of the methoxy and methyl groups.
Methyl 4-methoxybenzoate: Lacks the methyl group on the benzene ring.
Methyl 3-methylbenzoate: Lacks the methoxy group on the benzene ring.
Uniqueness
Methyl 4-methoxy-3-methylbenzoylformate is unique due to the specific positioning of the methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and interactions. This unique structure makes it valuable in certain synthetic applications and research studies.
Properties
IUPAC Name |
methyl 2-(4-methoxy-3-methylphenyl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7-6-8(4-5-9(7)14-2)10(12)11(13)15-3/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDZQELLYZHESJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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